6-Nitrotetrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitrotetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring with a nitro group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrotetrazolo[1,5-a]pyridine typically involves the reaction of 2-chloro-3,5-dinitropyridine with tetrazole derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitrotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Cyclization: Various cyclization agents depending on the desired product
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group
Substituted Tetrazolopyridines: Formed by nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
6-Nitrotetrazolo[1,5-a]pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Nitrotetrazolo[1,5-a]pyridine involves its interaction with various molecular targets. The nitro group and the tetrazole ring play crucial roles in its reactivity and biological activity. The compound can undergo reduction to form amino derivatives, which can interact with biological targets such as enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-8-nitrotetrazolo[1,5-a]pyridine: Similar structure with a bromine atom instead of a nitro group.
7-Alkylamino-6-nitrotetrazolo[1,5-a]pyrimidines: Structural analogs with potential biological activities.
Uniqueness
6-Nitrotetrazolo[1,5-a]pyridine is unique due to its specific arrangement of the nitro group and the tetrazole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
35235-73-5 |
---|---|
Molekularformel |
C5H3N5O2 |
Molekulargewicht |
165.11 g/mol |
IUPAC-Name |
6-nitrotetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C5H3N5O2/c11-10(12)4-1-2-5-6-7-8-9(5)3-4/h1-3H |
InChI-Schlüssel |
FVSDBFPXGMEACC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN=NN2C=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.